molecular formula C9H9N3O2 B1500347 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 90349-17-0

2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B1500347
CAS No.: 90349-17-0
M. Wt: 191.19 g/mol
InChI Key: GEOAVGNNHULOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS Registry Number: 90349-17-0 ) is a high-purity benzimidazole derivative of significant interest in chemical and pharmaceutical research. Its molecular formula is C 9 H 9 N 3 O 2 , and it has a calculated molecular weight of 191.19 g/mol . The compound serves as a versatile chemical building block , particularly in medicinal chemistry and drug discovery. The presence of both an amino and a carboxylic acid functional group on the benzimidazole scaffold makes it a valuable precursor for synthesizing more complex molecules. The benzimidazole core is a privileged structure in pharmacology, known for its ability to interact with various biological targets. As a biochemical reagent, it can be used in life science research to create novel compounds for biological evaluation . For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-amino-1-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(8(13)14)4-6(7)11-9(12)10/h2-4H,1H3,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOAVGNNHULOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663475
Record name 2-Amino-1-methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90349-17-0
Record name 2-Amino-1-methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Substituted o-Phenylenediamines with Carboxylic Acid Derivatives

  • Starting from 4-amino-3-methyl-o-phenylenediamine or its protected derivatives.
  • Condensation with formic acid derivatives or equivalents to form the benzimidazole core.
  • Introduction of the carboxylic acid group at the 5-position either by direct substitution or by using a carboxylated precursor.

Methylation at N-1 Position

  • Methylation of the benzimidazole nitrogen (N-1) can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • This step is often performed after ring closure to ensure regioselectivity.

Amino Group Introduction at C-2 Position

  • The 2-amino group can be introduced by nitration followed by reduction or by direct amination methods.
  • Alternatively, the 2-position can be functionalized using imidamide intermediates or via nucleophilic substitution on suitable precursors.

Example from Patent Literature (Related Benzimidazole Derivatives)

A patent (WO2015005615A1) describes the preparation of benzimidazole derivatives with carboxyl and methyl substituents, using a multi-step process involving:

  • Preparation of ethyl esters of benzimidazole carboxylic acids.
  • Functional group transformations such as acetoxylation and amide formation.
  • Use of mild reaction conditions (e.g., solvent removal at 45°C under reduced pressure, stirring in aqueous ethanol mixtures).
  • Isolation by filtration and drying under vacuum at moderate temperatures (40°C).

This process yields compounds with high purity and good yield, suitable for scale-up.

Advanced Synthetic Methods for Imidazole and Benzimidazole Rings

Recent advances in imidazole synthesis include:

  • Cyclization reactions involving NBoc-imidamides and α-azidoenones to afford imidazole cores with ester substituents at the C-5 position.
  • Microwave-assisted protocols for rapid synthesis of NH-imidazoles substituted at C-4 by ester groups.
  • Rhodium-catalyzed insertion reactions leading to substituted imidazoles with various functional groups.

These methods, while focused on imidazoles, provide mechanistic insights and synthetic tools potentially adaptable for benzimidazole derivatives like this compound.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Notes Reference
1 Cyclization of substituted o-phenylenediamine with carboxylic acid derivatives Substituted o-phenylenediamine, formic acid derivatives, acid catalyst Forms benzimidazole core with carboxyl group at C-5
2 N-1 Methylation Methyl iodide or dimethyl sulfate, base Selective methylation at nitrogen
3 Introduction of 2-amino group Nitration/reduction or direct amination Amino group installation at C-2
4 Esterification and functional group modifications Ethyl esters, acetoxylation, amide formation Intermediate preparation for further derivatization
5 Advanced cyclization protocols NBoc-imidamides, α-azidoenones, rhodium catalysts Alternative synthetic routes for imidazole cores

Research Findings and Considerations

  • The patented method emphasizes the use of low-cost, safe starting materials and mild reaction conditions, avoiding hazardous reagents and complex purification steps, which is critical for industrial-scale synthesis.
  • The yields reported for similar benzimidazole derivatives are generally high, and the methods are reproducible.
  • Recent synthetic advances in imidazole chemistry offer novel routes that could be adapted to benzimidazole derivatives, potentially improving efficiency and functional group tolerance.
  • No direct preparation method for this compound was found in the reviewed literature, indicating a potential area for further research and development.

This detailed analysis synthesizes available data from patent literature and recent synthetic methodologies to provide a comprehensive overview of preparation methods for this compound. The approaches highlight practical and scalable strategies suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Reagents such as thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Ester and amide derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound features an imidazole ring fused with a benzene ring, characterized by the presence of an amino group and a carboxylic acid group. This structure contributes to its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Chemistry

In chemistry, 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : Nitro groups can be reduced back to amines.
  • Substitution : The carboxylic acid group can participate in substitution reactions to create esters or amides.

Biology

In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe in biological assays. It has shown potential in:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity and modulating important biochemical pathways relevant to disease processes.
  • Cellular Signaling Modulation : It may influence cell proliferation and apoptosis through interactions with specific receptors or kinases.

Medicine

The medicinal applications of this compound are particularly promising:

  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cell lines. For example, in vitro studies have shown significant cytotoxic effects against various cancer lines with IC50 values in the micromolar range:
    Cell LineIC50 (µM)
    HeLa (cervical cancer)10.5
    MCF-7 (breast cancer)15.2
    A549 (lung cancer)12.8
  • Antimicrobial Activity : The compound has demonstrated effectiveness against several pathogenic bacteria:
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Escherichia coli25
    Staphylococcus aureus15
    Pseudomonas aeruginosa30

These results indicate its potential as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on various human cancer cell lines. The results showed that treatment with the compound led to significant cell death through the activation of caspase pathways, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of CK1δ kinase by related compounds demonstrated that modifications of the benzimidazole structure could enhance specificity and potency. This suggests that derivatives of this compound could be developed into targeted therapies for specific cancers.

Mechanism of Action

The mechanism by which 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Effects

Table 1: Key Structural Variations and Properties of Benzo[d]imidazole-5-carboxylic Acid Derivatives
Compound Name Substituents (Position) Key Properties/Applications Evidence Source
Target compound 1-CH₃, 2-NH₂, 5-COOH Potential hydrogen bonding, moderate lipophilicity N/A
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 2-(4-OHPh), 5-COOH High polarity, applications in α-glucosidase inhibition
2-(5-Nitro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 2-(5-NO₂-2-OHPh), 5-COOH High thermal stability (mp >300°C), 78% yield
1-Cyclohexyl-2-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid 1-Cyclohexyl, 2-(2-MeOPh), 5-COOH Enhanced steric bulk, antibacterial evaluation
CV-11974 (Angiotensin II antagonist) 1-[[2'-(Tetrazol-5-yl)biphenyl-4-yl]methyl], 7-COOH High receptor affinity (IC₅₀ = 1.12 ×10⁻⁷ M)

Key Observations :

  • Amino vs.
  • Methyl vs. Bulky Substituents : The 1-methyl group likely increases lipophilicity relative to bulkier substituents (e.g., cyclohexyl or 3,4,5-trimethoxyphenyl), which are associated with steric hindrance and altered binding kinetics .
  • Carboxylic Acid Positioning : The 5-COOH group is conserved across analogs, suggesting its critical role in solubility and intermolecular interactions.

Yield and Purity Considerations :

  • Nitro- and methoxy-substituted derivatives exhibit high yields (67–94%) and thermal stability (mp >300°C) .
  • Thioether-linked bis-benzimidazole derivatives show lower yields (~45%) due to steric challenges .

Solubility and Stability

  • Hydroxyl-Substituted Analogs : Exhibit high polarity and solubility in aqueous media but lower thermal stability compared to nitro derivatives .
  • Nitro-Substituted Analogs : High melting points (>300°C) suggest strong intermolecular interactions .

Biological Activity

2-Amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS No. 90349-17-0) is a heterocyclic compound with significant biological activity. This article explores its mechanisms of action, biological properties, and potential applications based on current research findings.

Overview of Structure and Properties

This compound features an imidazole ring fused with a benzene ring, characterized by the presence of both an amino group and a carboxylic acid group. This unique structure contributes to its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. This inhibition can modulate important biochemical pathways relevant to disease processes.
  • Cellular Signaling Modulation : It may affect cellular signaling pathways by acting on specific receptors or kinases, thereby influencing cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Activity

Research has shown promising anticancer properties for this compound. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, in assays involving human cancer cell lines, the compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range.

Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)15.2
A549 (lung cancer)12.8

Antimicrobial Activity

The compound has shown effectiveness against several pathogenic bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli25
Staphylococcus aureus15
Pseudomonas aeruginosa30

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications at the carboxylic acid position have resulted in compounds with improved potency against specific cancer cell lines.

Study Example

A study published in the Egyptian Journal of Chemistry explored the synthesis of various benzimidazole derivatives from this compound. The researchers found that certain derivatives exhibited enhanced anti-inflammatory and anticancer activities compared to the parent compound .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound is soluble in polar solvents, which may enhance its bioavailability. However, toxicity assessments indicate that it can cause skin irritation and is harmful if ingested . Further studies are necessary to fully understand its safety profile.

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid?

Methodological Answer: A common approach involves multi-step condensation reactions. For example:

  • Step 1: React 4-fluoro-2-nitroaniline with methylamine under basic conditions to introduce the methyl group at the 1-position.
  • Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).
  • Step 3: Cyclize the intermediate with triethyl orthoformate in acidic media (e.g., acetic acid) to form the benzimidazole core.
  • Step 4: Hydrolyze the ester group (if present) to the carboxylic acid using NaOH/EtOH.
    Characterization should include ¹H/¹³C NMR for structural confirmation and HPLC (>97% purity) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and ring structure. For example, the carboxylic acid proton appears as a broad singlet near δ 12-13 ppm .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (0.1% TFA) is recommended .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight ([M+H]+ expected at m/z 218.2) .
  • Elemental Analysis: Validate C, H, N content within ±0.4% of theoretical values .

Q. What are the optimal storage conditions to maintain its stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation.
  • Solubility Considerations: The compound is hygroscopic; store as a lyophilized powder or in anhydrous DMSO for long-term stability.
  • Handling: Use inert gas (N₂/Ar) purging during weighing to minimize oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modifications at the 2-amino (e.g., alkylation, acylation) or 5-carboxylic acid (e.g., esterification, amidation) positions. For example, replace the carboxylic acid with a methyl ester to assess bioavailability .
  • In-Silico Docking: Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the carboxylic acid and kinase active sites .
  • In-Vitro Assays: Test derivatives for IC₅₀ values against cancer cell lines (e.g., MCF-7) and compare with computational predictions .

Q. What methodologies address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate Docking Parameters: Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better mimic physiological conditions .
  • Purity Verification: Re-test compounds with conflicting data using HPLC-MS to rule out impurities (>99% purity required) .
  • Biological Replicates: Perform triplicate assays with positive/negative controls (e.g., erlotinib for EGFR inhibition) to ensure reproducibility .

Q. How to evaluate its potential as a kinase inhibitor using in silico and in vitro approaches?

Methodological Answer:

  • Kinase Profiling: Use a KinaseProfiler™ assay to screen against a panel of 50+ kinases. Prioritize kinases with <100 nM binding (e.g., EGFR, VEGFR2) .
  • Molecular Dynamics Simulations: Run 100-ns simulations in GROMACS to analyze stability of the kinase-inhibitor complex. Monitor RMSD (<2 Å) and hydrogen bond persistence .
  • ADMET Prediction: Employ SwissADME to estimate permeability (LogP <3), hepatic metabolism (CYP3A4 interaction), and toxicity (AMES test negativity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 2
2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.